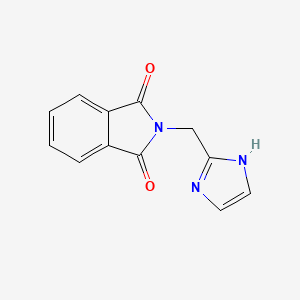

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione" is a multifunctionalized isoindole derivative that has been the subject of various studies due to its potential biological properties and applications in medicinal chemistry. The compound features an imidazole ring, which is known for its presence in many biologically active molecules, fused to an isoindole-1,3-dione framework, which adds to its complexity and potential for diverse reactivity and interactions .

Synthesis Analysis

The synthesis of related isoindole-1,3-dione derivatives has been achieved through various methods. One approach involves the hexadehydro-Diels–Alder domino reaction, which allows the formation of fused multifunctionalized isoindole-1,3-diones by reacting substituted tetraynes with imidazole derivatives. This method results in the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Another synthesis route for similar compounds includes the preparation of N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones, which have shown promising biological activities such as thromboxane synthetase inhibition and antihypertensive effects .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by the presence of an imidazole ring fused to the isoindole-1,3-dione moiety. The stereochemistry and the substituents on the molecule can significantly influence its biological activity and physical properties. For instance, the synthesis of chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has been reported to be diastereoselective, providing access to the nitrogenated tricyclic core with a relative trans stereochemistry . Additionally, the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved with high stereoselectivities, indicating the importance of molecular structure in the synthesis and potential applications of these compounds .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives participate in various chemical reactions, which can be utilized to further modify the structure and enhance the compound's properties. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Moreover, the oxidation of certain indeno[1,2-d]imidazol-8(3H)-ones results in the formation of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives . These reactions demonstrate the versatility of isoindole-1,3-dione derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For instance, the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been developed, which includes the formation of amino and triazole derivatives, indicating the potential for diverse reactivity and applications . Additionally, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have provided insights into the compound's stability and electronic properties, as confirmed by X-ray diffraction and DFT calculations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione was synthesized through the reaction of N-(bromomethyl)phthalimide and imidazole. Its crystal structure is characterized by weak intermolecular C—H⋯π interactions and π–π interactions (Wang, Jian, & Liu, 2008).

Thromboxane Synthetase Inhibition and Antihypertensive Properties

- A series of N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones, including imidazole derivatives, were investigated for thromboxane synthetase inhibition and potential antihypertensive properties. Some derivatives demonstrated significant activity (Press et al., 1986).

Stereoselective Syntheses

- Stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones was achieved with high yields and stereoselectivities via intermolecular condensation, demonstrating the versatility of this compound in organic synthesis (Katritzky, Xu, He, & Steel, 2001).

Building Blocks in Heterocyclic Synthesis

- The compound has been used as a building block in the synthesis of novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating its utility in developing new heterocyclic compounds (Al-Omran & El-Khair, 2006).

Synthesis of Hexahydro Derivatives

- New hexahydro-1H-isoindole-1,3(2H)-dione derivatives were synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, showing the compound's adaptability in synthesizing various derivatives (Tan et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMJPGYKFBBSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)